molecular formula C13H10N2O B079417 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 14813-85-5

1-Phenyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B079417
CAS RN: 14813-85-5
M. Wt: 210.23 g/mol
InChI Key: OLMPQQPQSTVRPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one derivatives often involves one-pot synthesis methods that incorporate palladium-catalyzed N-arylation and copper-catalyzed C–H functionalization/C–N bond formation processes, starting from N-phenylbenzimidamides and iodobenzenes or bromobenzenes (Sun, Chen, & Bao, 2014). Additionally, environmentally friendly synthesis approaches have been developed using water as a solvent for the synthesis of 2-(1H-benzo[d]imidazole-2-yl)-N-arylbenzamides, highlighting the advancements towards greener chemistry practices (Reddy, Reddy, & Dubey, 2014).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one, has been extensively studied using spectroscopic techniques and X-ray crystallography. These studies reveal detailed insights into the compound's structural features, such as bond lengths, angles, and conformational stability. For instance, crystallographic and spectroscopic characterization of similar compounds provides a foundation for understanding the molecular geometry and electronic structure of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one derivatives (McClements, Wiesler, & Tanski, 2023).

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions, including condensation, N-alkylation, and aromatic substitutions, leading to a wide array of functionalized compounds. The reactivity is often influenced by the presence of the benzimidazole moiety, which can act as a nucleophile or electrophile depending on the reaction conditions. This versatility is highlighted in the synthesis of complex molecules like 1,3-dihexyl-2-(phenylthio)-1H-benzo[d]imidazol-3-ium iodide, demonstrating the compound's potential in applications such as dye-sensitized solar cells (Ramkumar, Wijayantha, Velayutham, & Anandan, 2014).

Physical Properties Analysis

The physical properties of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for determining their applicability in various fields. For example, the crystal structures of methyl 3-phenyl-4,5-dihydro-1H,3H-benzo[4,5]imidazo[2,1-c][1,4]oxazepine-4-carboxylate reveal the compound's conformation and intermolecular interactions, which are essential for understanding its solid-state properties (Govindaraj, Raja, Suresh, Raghunathan, & Subbiahpandi, 2014).

Chemical Properties Analysis

The chemical properties of 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one derivatives, including their reactivity, stability, and interaction with various reagents, are fundamental to their utility in synthetic chemistry and materials science. Studies on antimicrobial evaluation of some benzimidazole derivatives underscore the importance of understanding these chemical properties for developing new therapeutic agents (Desai, Shihory, Bhatt, Patel, & Karkar, 2015).

Scientific Research Applications

1. Organic & Biomolecular Chemistry

  • Application : This compound is used in the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
  • Method : In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .
  • Results : A wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .

2. Crystallographic and Spectroscopic Characterization

  • Application : The compound is used in the characterization of two 1-phenyl-1H-imidazoles .
  • Method : The molecules pack with different motifs via similar weak C—H N/O interactions and differ with respect to the angles between the mean planes of the imidazole and arene rings .
  • Results : The angles between the mean planes of the imidazole and arene rings were found to be 24.58 (7) in one derivative and 43.67 (4) in another .

3. Anticancer Drug Development

  • Application : The compound is being researched for its potential applications as a potent anticancer drug .
  • Results : The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications .

4. Solar Cell Technology

  • Application : The compound is used in the synthesis of tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide for effective electron transport in planar perovskite solar cells .
  • Method : The compound was introduced into an n-type interlayer in planar perovskite solar cells .

5. Spontaneous Orientation Polarization

  • Application : The compound is used in the study of spontaneous orientation polarization (SOP) of 1,3,5,7-tetrakis (1-phenyl-1H-benzo[d]imidazol-2-yl)adamantane (TPBAD) and its photosensitivity .
  • Method : The molecules were investigated and compared with those of 2,2′,2′′- (1,3,5-benzinetriyl)-tris (1-phenyl-1-H-benzimidazole) (TPBi), a prototypical molecule exhibiting SOP .
  • Results : Despite the large difference in the molecular shapes of TPBAD (tetragonal) and TPBi (disc-shaped), their vacuum-deposited films exhibited similarly high SOPs .

6. Antiproliferative Activity

  • Application : A series of new (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))- (1H-indol-5-yl) (3,4,5-trimethoxyphenyl)methanone conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines .
  • Results : The compounds were tested on prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) cancer cell lines .

7. Synthetic Routes to 4-(1H-benzo[d]imidazol-2-yl)aniline

  • Application : The compound is used in the synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline .

8. Antiviral, Antitumor, Antihypertensive, Proton Pump Inhibitory, Anthelmintic, Antimicrobial, and Anti-inflammatory Activity

  • Application : Benzimidazole derivatives, including “1-Phenyl-1H-benzo[d]imidazol-2(3H)-one”, have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities , suggesting that 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one and its derivatives could have potential applications in drug development.

properties

IUPAC Name

3-phenyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h1-9H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMPQQPQSTVRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163888
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-1-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1H-benzo[d]imidazol-2(3H)-one

CAS RN

14813-85-5
Record name 1,3-Dihydro-1-phenyl-2H-benzimidazol-2-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-1-phenyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-1-phenyl-
Source EPA DSSTox
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Record name 1-phenyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Synthesis routes and methods

Procedure details

2-fluoronitrobenzene was treated with aniline in the prescence of K2CO3 in CH3CN and heated to reflux for 12 h. The solution is cooled, filtered and the solvent removed. The nitro group is reduced with catalytic hydrogenation and the diamine treated with CDI to give 1-phenyl-1,3-dihydro-benzoimidazol-2-one.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Choo, S Jeong, VS Hong, J Lee - Quantitative Bio-Science, 2022 - dbpia.co.kr
PIM proteins, which are proto-oncogenic serine/threonine kinases that are highly expressed in hematological malignancies and solid cancers, are potential molecular targets for …
Number of citations: 1 www.dbpia.co.kr
J Yu, C Gao, Z Song, H Yang… - European Journal of …, 2015 - Wiley Online Library
Benzimidazol‐2‐ones have various biological functions and are usually prepared by reactions of substituted benzene‐1,2‐diamines with carbonyl‐containing compounds or …
P Zhang, EA Terefenko, J Bray, D Deecher… - Journal of medicinal …, 2009 - ACS Publications
Sequential structural modifications of the aryloxypropanamine template (eg, atomoxetine, 2) led to a novel series of 1-(3-amino-2-hydroxy-1-phenyl propyl)-1,3-dihydro-2H-benzimidazol…
Number of citations: 34 pubs.acs.org

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